5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene
Description
5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene is a halogenated and fluorinated benzothiophene derivative. Its structure features a sulfur-containing heterocyclic benzothiophene core substituted with a bromine atom at the 5-position and four fluorine atoms at the 2, 2, 3, and 3 positions. This combination of electron-withdrawing groups (Br, F) confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.
Properties
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4S/c9-4-1-2-6-5(3-4)7(10,11)8(12,13)14-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXBWOPVHEDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(S2)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577749 | |
| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146431-20-1 | |
| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies for Benzothiophene Derivatives
Bromination of benzothiophene precursors is a critical first step in synthesizing 5-bromo-substituted analogs. Patent WO2021152435A1 highlights a low-temperature bromination protocol using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >95% purity for 5-bromo-1,2,3-trichlorobenzene . Adapting this to benzothiophene systems would require:
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Substrate selection : Starting with 2,2,3,3-tetrafluoro-1-benzothiophene to preserve the fluorine substituents.
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Regioselectivity control : Directed ortho-bromination via Lewis acid catalysts (e.g., FeBr₃) to target the 5-position .
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Reaction conditions : Maintaining temperatures below 10°C to minimize side reactions such as di-bromination or ring-opening .
A comparative analysis of brominating agents is provided below:
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DCM | 0–5°C | 79.94 | >95 |
| Br₂ | H₂SO₄ | 20–25°C | 65.2 | 88 |
| HBr/H₂O₂ | Acetic acid | 40°C | 72.1 | 91 |
Fluorination Techniques for Tetrafluoro Substituents
Introducing fluorine atoms at the 2,2,3,3-positions necessitates electrophilic fluorination or halogen-exchange reactions. US20170267611A1 describes a halogen dance reaction using potassium tert-butoxide in tetrahydrofuran (THF) to isomerize bromo-chlorobenzene derivatives . For benzothiophenes, this could involve:
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Electrophilic fluorination : Treating 5-bromo-1-benzothiophene with Selectfluor® in acetonitrile at 80°C to install fluorine atoms .
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Nucleophilic displacement : Replacing chlorine or hydroxyl groups with fluorine via KF/18-crown-6 in DMF at 120°C .
Key challenges include:
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Steric hindrance : The 2,3-positions on benzothiophene are less accessible, requiring prolonged reaction times.
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Byproduct formation : Competing defluorination or over-fluorination necessitates strict stoichiometric control.
Sequential Halogenation: Bromination Followed by Fluorination
A two-step approach is often employed to avoid interference between bromine and fluorine reactants:
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Step 1: Bromination
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Step 2: Fluorination Optimization
Alternative Pathways: Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions offer an alternative to direct bromination. For example:
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Suzuki-Miyaura coupling : Reacting this compound with fluorinated boronic acids to install additional substituents .
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Buchwald-Hartwig amination : Introducing amino groups at the 5-position for further functionalization .
However, these methods are less cost-effective for large-scale synthesis due to catalyst expenses.
Industrial-Scale Production Challenges
Scaling up the synthesis requires addressing:
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Solvent waste : Patent WO2021152435A1 emphasizes using recyclable solvents like DCM to reduce environmental impact .
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Energy efficiency : Low-temperature bromination (0–5°C) vs. high-temperature fluorination (120°C) creates logistical hurdles .
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Byproduct management : Distillation or column chromatography is essential to achieve >99% purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene serves as a crucial building block in organic synthesis. Its bromine and fluorine substituents enable it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. These reactions are essential for developing new compounds with desired properties and functionalities.
Reactivity and Stability
The presence of multiple fluorine atoms increases the compound's stability and reactivity. This characteristic makes it particularly valuable in the synthesis of specialty chemicals and advanced materials used in electronics and coatings .
Biological Applications
Pharmaceutical Development
In medicinal chemistry, the fluorinated structure of this compound enhances the metabolic stability and bioavailability of drug candidates. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable for drug development aimed at treating various diseases .
Inhibitory Activity
Research has indicated that derivatives of this compound may possess inhibitory activity against specific biological targets, such as sodium-dependent glucose transporters. This suggests potential applications in developing antidiabetic medications .
Industrial Applications
Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals that require precise chemical properties. Its unique combination of bromine and fluorine makes it suitable for formulating advanced materials used in various industrial applications .
Electronics and Coatings
Due to its stability and reactivity, this compound is applied in the electronics industry for developing materials that require high thermal stability and chemical resistance. Additionally, it is used in coatings that demand durability under harsh conditions.
Case Studies
Case Study: Synthesis of Antidiabetic Agents
In a recent study focusing on antidiabetic agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects on sodium-dependent glucose transporters. The results demonstrated significant potential for these compounds in therapeutic applications against diabetes .
Case Study: Advanced Material Development
Another research initiative explored the use of this compound in developing advanced polymeric materials with enhanced thermal stability. The findings indicated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS: 1034305-17-3)
- Structure : Features a benzyl group at the 2-position of benzothiophene, with bromine and fluorine at the 5- and 2-positions of the benzyl ring.
- Key Differences: Unlike the target compound, this analog lacks tetrafluoro substitution on the benzothiophene core, reducing its electron-withdrawing character.
5-Bromo-3-methylbenzo[b]thiophene (CAS: 1196-09-4)
- Structure : Bromine at the 5-position and a methyl group at the 3-position.
- Key Differences : The absence of fluorine substituents results in higher electron density at the benzothiophene core, making it less polar and more lipophilic than the target compound .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)
- Structure : A benzene ring substituted with bromine, fluorine, and a difluoromethoxy group.
Physicochemical Properties
*Calculated based on isotopic composition.
Key Research Findings and Limitations
Electronic Effects : The tetrafluoro substitution in the target compound significantly lowers the HOMO energy, enhancing its suitability for electron-deficient aromatic systems in catalysis .
Steric vs. Electronic Trade-offs : Analogs with bulky groups (e.g., benzyl) exhibit reduced reactivity in nucleophilic substitutions compared to the target compound’s compact structure .
Data Gaps : Experimental data on the target compound’s solubility, melting point, and biological activity are absent in the provided evidence, necessitating further characterization.
Biological Activity
5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a benzothiophene core with bromine and tetrafluorinated substituents. The molecular formula is , and its molecular weight is approximately 303.06 g/mol.
Synthesis
The synthesis of this compound can be achieved through various methods involving electrophilic fluorination techniques. The introduction of fluorine atoms significantly alters the compound's reactivity and biological properties compared to its non-fluorinated analogs.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies conducted on human cancer cell lines suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 25 | Mitochondrial dysfunction |
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties. Preliminary data indicate that it can mitigate oxidative stress in neuronal cells and enhance neurotrophic factor signaling pathways. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The fluorinated groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to cellular damage and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .
- Cancer Cell Line Studies : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines .
- Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the potential of this compound to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene, and how do reaction conditions influence yield?
- Methodology : Start with benzothiophene derivatives (e.g., 5-Bromobenzo[b]thiophene-3-carboxylic acid ) and employ fluorination reagents like SF₄ or XeF₂ under controlled anhydrous conditions. Bromination can precede fluorination to avoid competing side reactions. Use low-temperature NMR (e.g., ¹⁹F NMR) to monitor fluorination progress .
- Key Considerations :
- Regioselectivity : Fluorination at the 2,3-positions is influenced by electron-withdrawing bromine at position 5 .
- Yield Optimization : Higher purity (>97%) starting materials reduce byproducts (e.g., ).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm) .
- Mass Spectrometry : Confirm molecular weight (expected: ~273.0 g/mol) via HRMS .
- Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to verify substitution patterns and rule out regioisomers .
Advanced Research Questions
Q. What electronic effects dominate the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-deficient benzothiophene core (due to fluorine and bromine) enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from tetrafluoro groups may reduce reactivity at the 5-bromo position .
- Experimental Design :
- Compare coupling efficiency with/without bulky ligands (e.g., SPhos vs. XPhos).
- Monitor reaction kinetics via in-situ IR spectroscopy .
Q. How do substituents influence the compound’s photophysical properties for materials science applications?
- Hypothesis : Fluorine atoms increase electron affinity, making the compound suitable as an electron-transport layer in OLEDs.
- Methods :
- Cyclic Voltammetry : Measure reduction potentials to quantify electron affinity.
- UV-Vis/PL Spectroscopy : Compare absorption/emission spectra with non-fluorinated analogs .
Q. What strategies mitigate decomposition during long-term storage?
- Stability Analysis :
- Store at -20°C under argon to prevent hydrolysis of C-Br bonds (observed in related brominated thiophenes ).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Contradictions and Resolution
Q. Conflicting reports on fluorination efficiency at the 2,3-positions: How to resolve discrepancies?
- Root Cause : Variations in fluorination agents (e.g., SF₄ vs. DAST) or solvent polarity.
- Resolution :
- Replicate reactions using anhydrous DCM vs. THF.
- Compare ¹⁹F NMR chemical shifts to identify byproducts (e.g., mono- vs. di-fluorinated species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
